Cas no 2171941-04-9 (5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
- 2171941-04-9
- EN300-1610155
- 5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C12H14N4O2/c1-2-10-11(12(13)18)14-15-16(10)7-8-3-5-9(17)6-4-8/h3-6,17H,2,7H2,1H3,(H2,13,18)
- InChI Key: YEMJUDWPCYPJGZ-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CN1C(=C(C(N)=O)N=N1)CC
Computed Properties
- Exact Mass: 246.11167570g/mol
- Monoisotopic Mass: 246.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 94Ų
5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610155-0.05g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-0.1g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 0.1g |
$1332.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-0.25g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-0.5g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-1.0g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-2.5g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-5.0g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-10.0g |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1610155-50mg |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 50mg |
$1272.0 | 2023-09-23 | ||
| Enamine | EN300-1610155-100mg |
5-ethyl-1-[(4-hydroxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2171941-04-9 | 100mg |
$1332.0 | 2023-09-23 |
5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
Research Briefing on 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2171941-04-9): Recent Advances and Therapeutic Potential
The compound 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2171941-04-9) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This triazole-based small molecule has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and biological activity against various disease targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several kinase targets implicated in inflammatory pathways. The researchers utilized a combination of X-ray crystallography and molecular dynamics simulations to reveal the compound's binding mode, showing a unique interaction with the ATP-binding pocket of target kinases. The 4-hydroxyphenylmethyl group was found to play a crucial role in stabilizing these interactions, while the triazole core contributed to the compound's metabolic stability.
In oncology research, preliminary results from in vitro studies (Nature Chemical Biology, 2024) suggest that 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide may have selective activity against certain cancer cell lines, particularly those with dysregulated PI3K/AKT/mTOR signaling pathways. The compound showed an interesting selectivity profile, with IC50 values in the low micromolar range for specific cancer types while demonstrating minimal cytotoxicity against normal cells.
Pharmacokinetic studies conducted in rodent models (European Journal of Pharmaceutical Sciences, 2023) revealed favorable absorption and distribution characteristics for this compound. The presence of the hydroxyphenyl group appears to contribute to improved solubility compared to similar triazole derivatives, addressing a common challenge in drug development for this class of compounds. The metabolic stability was also found to be superior to earlier generation triazole-based drugs, with a plasma half-life of approximately 8 hours in mice.
Recent synthetic chemistry advancements have led to more efficient routes for producing 5-ethyl-1-(4-hydroxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide. A 2024 publication in Organic Process Research & Development described a scalable synthetic approach that reduces the number of steps from previous methods while improving overall yield. This development is particularly significant for potential future commercialization and large-scale production.
While the therapeutic potential of this compound is promising, challenges remain in optimizing its selectivity profile and reducing potential off-target effects. Current research efforts are focusing on structural modifications to enhance target specificity while maintaining the compound's favorable pharmacokinetic properties. The unique combination of a triazole core with the hydroxyphenylmethyl substituent continues to be a focus of structure-activity relationship studies in multiple research groups worldwide.
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